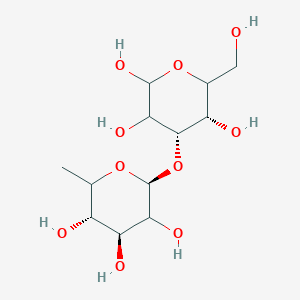

3-O-(|A-L-岩藻糖基)-D-半乳糖

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

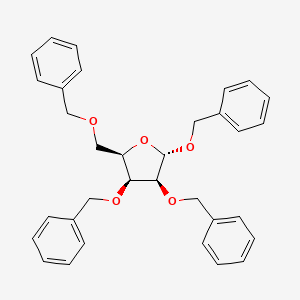

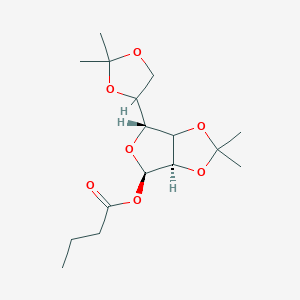

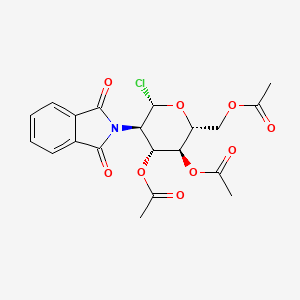

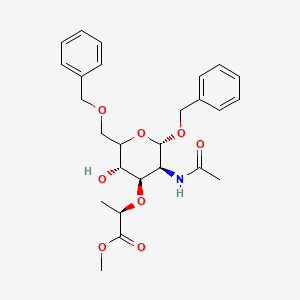

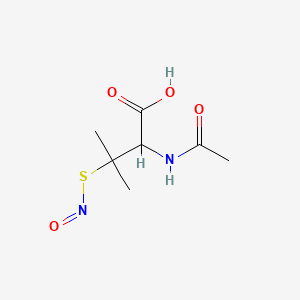

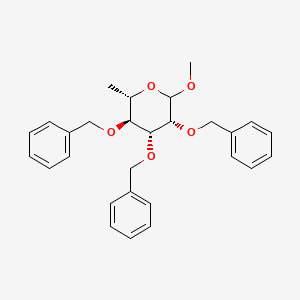

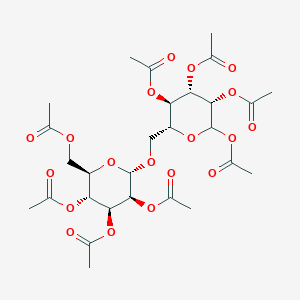

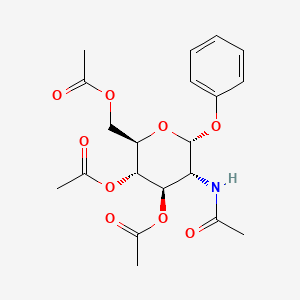

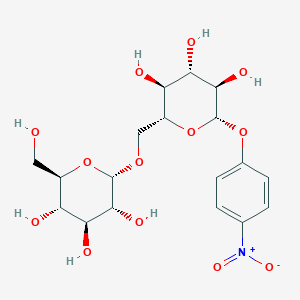

The synthesis of 3-O-(α-L-Fucopyranosyl)-D-galactose involves the Koenigs-Knorr reaction and the assisted halide reaction. The Koenigs-Knorr reaction was used to synthesize α-D-linked disaccharides, including 3-O-α-D-glucopyranosyl-D-galactose, by reacting sugar halides with protected D-galactose and subsequent removal of protecting groups, although this method did not yield β-D-linked disaccharides regardless of the sugar halide's anomeric configuration (Flowers, 1971). Additionally, the assisted halide reaction of tri-O-benzyl-α-L-fucopyranosyl bromide with protected D-galactopyranosides was used to construct interresidue glycosidic linkages, and the crystal structure of the resulting disaccharide was determined using X-ray data (Watt et al., 1996).

Molecular Structure Analysis

The molecular structure of 3-O-(α-L-Fucopyranosyl)-D-galactose was extensively analyzed through X-ray crystallography, revealing the conformation of the L-fucopyranosyl and D-galactopyranosyl residues as well as the interresidue torsion angles. The space group identified was P1 with two molecules of the disaccharide having unique conformations and a water molecule in the unit cell. The L-fucopyranosyl and D-galactopyranosyl residues were found to have the nominal 1C4 and 4C1 conformations, respectively (Watt et al., 1996).

科学研究应用

多糖化学与结构研究

研究已经调查了涉及半乳糖和岩藻糖单元的复杂多糖的结构特征和生物合成途径。例如,对半乳甘露聚糖(由具有半乳糖侧基的甘露糖主链组成的聚合物)的研究突出了它们的局部水溶性和在食品中作为增稠剂和稳定剂的应用。这些性质受半乳糖取代的程度及其模式的影响,这也影响它们在水溶液中形成凝胶的能力 (Pollard 和 Fischer,2006)。此外,对拟南芥中的阿拉伯半乳聚糖蛋白的研究表明存在不寻常的糖残基,这可能影响这些聚合物的极性和相互作用,表明在生物材料中具有独特的应用潜力 (Fu、Yadav 和 Nothnagel,2007)。

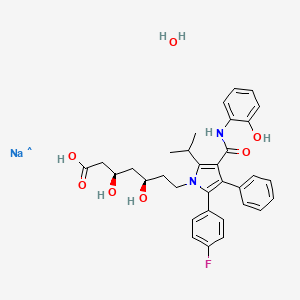

生物医学应用

对富含半乳糖单元的果胶的研究揭示了它们在生物医学应用中的潜力,因为它们具有凝胶化、乳化和稳定特性。这些天然聚合物正在被探索用于药物递送、组织工程和作为可生物降解材料的成分 (Noreen 等,2017)。类似地,已经研究了来自海藻的硫酸化多糖(包括半乳糖衍生物)的抗凝活性。这些多糖的特定结构,包括硫酸化模式和程度,在其与血液凝固因子相互作用中起着至关重要的作用,表明它们在医学应用中的潜力 (Ciancia、Quintana 和 Cerezo,2010)。

环境和农业应用

对瓜尔胶(一种半乳甘露聚糖)的研究证明了它在食品工业用途之外的应用,突出了它在水力压裂、炸药和土壤稳定剂中的作用,因为它具有增稠和凝胶化特性。这项研究指出了改性天然多糖在各种工业和环境应用中的潜力 (Thombare 等,2016)。

作用机制

Target of Action

3-O-(α-L-Fucopyranosyl)-D-galactose is a complex carbohydrate, also known as α-L-fucosyl glucose . It belongs to the class of human milk oligosaccharides (HMOs) . HMOs are important immune-active components in breast milk and play a significant role in promoting infant health . .

Mode of Action

As a type of HMO, it may interact with various receptors in the infant gut, potentially influencing the gut microbiota and immune response . More detailed studies are needed to elucidate the specific interactions and resulting changes.

Biochemical Pathways

As an HMO, it may influence the composition of the gut microbiota, which can have downstream effects on various metabolic pathways

Pharmacokinetics

As an HMO, it is likely to be resistant to digestion in the stomach, allowing it to reach the colon where it can exert its effects . Its impact on bioavailability is currently unknown and requires further investigation.

Result of Action

As an HMO, it may have prebiotic effects, promoting the growth of beneficial bacteria in the gut .

Action Environment

The action, efficacy, and stability of 3-O-(α-L-Fucopyranosyl)-D-galactose may be influenced by various environmental factors. For example, the composition of the gut microbiota, the pH of the gut, and the presence of other nutrients could potentially influence its action

属性

IUPAC Name |

(3S,4S,6S)-2-methyl-6-[(4S,5S)-2,3,5-trihydroxy-6-(hydroxymethyl)oxan-4-yl]oxyoxane-3,4,5-triol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H22O10/c1-3-5(14)7(16)8(17)12(20-3)22-10-6(15)4(2-13)21-11(19)9(10)18/h3-19H,2H2,1H3/t3?,4?,5-,6+,7+,8?,9?,10+,11?,12+/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HLLZGYFHHYGOLN-QAEQPVNISA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C(C(C(O1)OC2C(C(OC(C2O)O)CO)O)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1[C@H]([C@@H](C([C@@H](O1)O[C@H]2[C@H](C(OC(C2O)O)CO)O)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H22O10 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80675912 |

Source

|

| Record name | 3-O-(6-Deoxy-beta-D-threo-hexopyranosyl)-L-erythro-hexopyranose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80675912 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

326.30 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-O-(|A-L-Fucopyranosyl)-D-galactose | |

CAS RN |

120375-11-3 |

Source

|

| Record name | 3-O-(6-Deoxy-beta-D-threo-hexopyranosyl)-L-erythro-hexopyranose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80675912 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[(2R,3S,4R,5R,6S)-5-acetamido-4-acetyloxy-6-(4-nitrophenoxy)-3-[(2S,3R,4S,5S,6R)-3,4,5-triacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxyoxan-2-yl]methyl acetate](/img/structure/B1139885.png)

![(4Ar,6S,7S,8R,8aS)-6-(4-nitrophenoxy)spiro[4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxine-2,1'-cyclohexane]-7,8-diol](/img/structure/B1139891.png)